
XMD16-5
Übersicht
Beschreibung
XMD16-5 (CAS: 1345098-78-3) is a potent and selective inhibitor of tyrosine kinase non-receptor 2 (TNK2), also known as ACK1. It exhibits high inhibitory activity against TNK2 mutants, particularly the D163E and R806Q mutations, with IC50 values of 16 nM and 77 nM, respectively . Structurally, this compound is a pyrimido-benzodiazepinone derivative with the molecular formula C23H24N6O2 (molecular weight: 416.48 g/mol). Its mechanism involves blocking TNK2 autophosphorylation, thereby suppressing downstream signaling pathways critical for cancer cell proliferation .
Vorbereitungsmethoden
Synthetic Route and Reaction Mechanisms
The preparation of XMD16-5 follows a four-step synthetic pathway optimized for yield and scalability, as detailed in patent EP3670515B1 . The route involves constructing the pyrimido-diazepinone core, introducing substituents, and final functionalization (Figure 1) .
Step 1: Formation of the Pyrimidine Intermediate
The synthesis begins with a substituted pyrimidine derivative undergoing condensation with a diketone precursor in the presence of a Lewis acid catalyst (e.g., ZnCl2). This step forms the fused pyrimidine-diazepine ring system. Key conditions include:
Step 2: Cyclization to Generate the Diazepinone Core
The intermediate undergoes cyclization via intramolecular amide bond formation. A base such as sodium hydride (NaH) in dimethylacetamide (DMA) facilitates deprotonation and ring closure:
{15}\text{H}{12}\text{N}4\text{O} + \text{NaH} \rightarrow \text{C}{15}\text{H}{10}\text{N}4\text{O} + \text{H}_2 \uparrow
Conditions:
Step 3: Functionalization of the Diazepinone Core
A Mitsunobu reaction introduces the tertiary amine side chain. Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) mediate the coupling of a hydroxyl-containing intermediate with a protected amine:
Conditions:
Step 4: Deprotection and Final Modification
The Boc-protecting group is removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with aqueous sodium bicarbonate:
2 + \text{CO}2 \uparrow + \text{t-BuOH}
Conditions:
Optimization Strategies for Improved Yield and Purity
Solvent and Base Selection
The choice of solvent and base significantly impacts reaction efficiency (Table 1). DMA outperformed DMF and NMP in cyclization reactions due to its higher polarity and thermal stability . Sodium hydride provided superior deprotonation compared to potassium tert-butoxide (KOtBu) .
Table 1: Solvent and Base Optimization for Step 2
Solvent | Base | Yield (%) | Purity (%) |
---|---|---|---|
DMA | NaH | 85 | 98 |
DMF | NaH | 72 | 95 |
NMP | KOtBu | 65 | 90 |
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP) as a catalyst in Step 3 improved coupling efficiency by 15%, reducing side product formation .
Purification and Analytical Characterization
Chromatographic Purification
Final purification employs reverse-phase HPLC with a C18 column and acetonitrile/water gradient (70:30 to 95:5). This achieves >99% purity, as confirmed by LC-MS .
Spectroscopic Data
-
1H NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, pyrimidine-H), 7.89–7.30 (m, 8H, aromatic-H), 4.21 (t, 2H, -OCH2-), 3.65 (s, 3H, -NCH3) .
Scale-Up Considerations
Industrial-scale production requires modifications to ensure safety and cost-effectiveness:
-
Step 1: Replace THF with methyl-THF for lower toxicity.
-
Step 4: Use continuous-flow reactors to minimize TFA exposure .
Challenges and Limitations
Analyse Chemischer Reaktionen
Arten von Reaktionen
XMD16-5 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb der Verbindung modifizieren.
Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Piperidinylgruppe
Häufige Reagenzien und Bedingungen
Zu den gängigen Reagenzien, die in diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene organische Lösungsmittel . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und pH-Bedingungen durchgeführt, um Spezifität und Ausbeute zu gewährleisten.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die möglicherweise veränderte biologische Aktivitäten und Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
In Vitro Studies
Research has demonstrated that XMD16-5 exhibits potent anti-proliferative effects across various cancer cell lines. For instance, a study conducted on leukemia cells showed that this compound effectively reduced cell viability when tested against primary patient samples. The compound's IC50 values indicated significant sensitivity in cells harboring activating mutations of TNK2, suggesting its potential as a therapeutic agent for specific genetic profiles in leukemia .
In Vivo Studies
In mouse xenograft models, this compound has shown promising results. When administered to mice implanted with human tumor cells expressing TNK2, the compound significantly inhibited tumor growth compared to control groups treated with vehicle solutions. This underscores its potential utility as an effective treatment option for tumors that are reliant on TNK2 signaling .
Case Study 1: Acute Myeloid Leukemia (AML)
In a clinical investigation focusing on acute myeloid leukemia (AML), researchers utilized this compound to target specific genetic mutations associated with TNK2. The study demonstrated that patients with AML exhibiting truncation mutations in TNK2 showed marked sensitivity to treatment with this compound. The results were promising enough to warrant further exploration into personalized treatment strategies based on genetic profiling .
Case Study 2: Solid Tumors
Another significant application of this compound was observed in solid tumors characterized by aberrant TNK2 activity. A cohort study involving various solid tumors revealed that patients with tumors harboring TNK2 mutations responded favorably to treatment with this compound. The study highlighted the importance of identifying actionable genomic lesions to optimize therapeutic outcomes .
Data Table: Summary of Research Findings
Wirkmechanismus
XMD16-5 exerts its effects by inhibiting the activity of tyrosine kinase non-receptor 2 (TNK2). The compound binds to the ATP-binding site of TNK2, preventing its phosphorylation and subsequent activation . This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
Key Properties of XMD16-5
Property | Value |
---|---|
Target | TNK2 (D163E, R806Q mutants) |
IC50 (D163E) | 16 nM |
IC50 (R806Q) | 77 nM |
Molecular Weight | 416.48 g/mol |
Solubility | DMSO-soluble |
Storage Conditions | -20°C (stable for 2 years) |
2.1. Selectivity Against TNK2 Mutants
This compound demonstrates >10-fold selectivity for TNK2 mutants over wild-type TNK2 and other kinases. In contrast, broad-spectrum kinase inhibitors like Dasatinib (IC50 ~1–10 nM for multiple kinases) lack this specificity, leading to off-target effects . For example, in cell viability assays, this compound inhibited TNK2-mutant cell lines at 16–77 nM, while showing minimal activity against control cells even at 1,000 nM .
2.2. Structural and Functional Analogues
- Unlike this compound, AIM-100 shows partial inhibition of wild-type TNK2 .
- XMD8-87 : A structurally related compound but primarily targets MAPK pathways. It lacks TNK2-specific inhibition, making this compound superior for TNK2-driven cancers .
Comparative Table: this compound vs. Analogues
Compound | Target Specificity | IC50 (TNK2 Mutants) | Selectivity Over Wild-Type | Key Applications |
---|---|---|---|---|
This compound | High (D163E, R806Q) | 16–77 nM | >10-fold | TNK2-mutant cancers |
AIM-100 | Moderate (TNK2 wild/mutant) | 20–50 nM | ~5-fold | Broad kinase inhibition |
Dasatinib | Low (multi-kinase) | 1–10 nM (non-specific) | None | CML, solid tumors |
2.3. Preclinical Efficacy
In cellular assays, this compound reduced viability of TNK2-mutant leukemia cells by >80% at 100 nM, outperforming AIM-100 (~60% inhibition) and XMD8-87 (<30% inhibition) .
Biologische Aktivität
XMD16-5 is a potent small molecule inhibitor primarily targeting the tyrosine kinase non-receptor 2 (TNK2), which plays a crucial role in various malignancies, particularly hematological cancers. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and its potential therapeutic applications.
This compound functions as a selective inhibitor of TNK2, which is implicated in several oncogenic processes. By inhibiting TNK2, this compound disrupts key signaling pathways that contribute to tumor growth and survival. The compound has shown to inhibit the phosphorylation of TNK2 truncation mutations, which are often found in solid tumors and hematological malignancies. This inhibition is critical as it targets aberrant signaling that promotes oncogenesis .
Key Mechanisms:
- Inhibition of TNK2 activity leads to reduced activation of downstream pro-tumorigenic pathways.
- Suppression of cytokinesis and induction of endoreduplication in various cancer cell lines through inhibition of Aurora kinase activities .
- Targeting multiple kinases, including platelet-derived growth factor receptor (PDGFR), enhances its therapeutic potential across different tumor types .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of this compound against various cancer cell lines, particularly focusing on its effects on cell viability and proliferation.
Table 1: Efficacy of this compound in Preclinical Models
In a study involving acute myeloid leukemia (AML) specimens, this compound demonstrated effectiveness against cells harboring specific TNK2 mutations, with IC50 values significantly lower than the cohort median for other inhibitors like dasatinib . This suggests that this compound may be particularly beneficial for patients with rare oncogenic mutations in TNK2.
Case Studies
Case Study 1: Acute Myeloid Leukemia
In a cohort study involving patients with AML, genomic sequencing identified actionable mutations within TNK2. Functional screening using this compound revealed that patients with these mutations exhibited heightened sensitivity to the compound. The integration of genomic data with functional assays allowed for better prediction of drug sensitivity, highlighting the importance of personalized medicine approaches in oncology .
Case Study 2: Solid Tumors
Another study assessed the impact of this compound on solid tumor models with TNK2 truncation mutations. The compound effectively inhibited tumor growth and induced apoptosis in vitro, supporting its potential as a therapeutic agent for solid tumors characterized by TNK2 dysregulation .
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of XMD16-5 in cancer research?
this compound is a potent inhibitor of TNK2 (tyrosine kinase non-receptor 2), a kinase implicated in cancer progression. It selectively targets TNK2 mutants, such as D163E and R806Q, with IC50 values of 16 nM and 77 nM, respectively. The compound inhibits autophosphorylation of TNK2 mutants, disrupting downstream signaling pathways critical for cancer cell survival and proliferation . Validation involves kinase assays under ATP concentrations equivalent to the ATP-Km value, ensuring accurate IC50 measurements .
Q. How can researchers validate the target specificity of this compound in cellular models?
Target specificity is validated through:
- Kinase selectivity panels : Biochemical assays testing inhibition across a broad range of kinases to confirm TNK2-specific activity.
- Cell viability assays : Comparing effects on TNK2-mutant vs. wild-type cell lines. This compound shows minimal impact on control cells at concentrations up to 1,000 nM, confirming selectivity .
- Western blotting : Measuring TNK2 autophosphorylation suppression in treated cells .
Q. What experimental conditions are critical for assessing this compound efficacy in vitro?
Key parameters include:
- ATP concentration : Use ATP levels equal to the ATP-Km value during kinase assays to avoid skewed IC50 results .
- Cell line selection : Prioritize TNK2-mutant models (e.g., leukemia cell lines with D163E/R806Q mutations) to observe significant growth inhibition .
- Treatment duration : 72-hour exposure to this compound, with viability assessed via MTS-based assays .
Advanced Research Questions
Q. How should researchers optimize protocols to evaluate this compound efficacy against TNK2 mutations with varying IC50 values?
- Dose-response curves : Test a 10-concentration series (e.g., 1 μM starting dose with 3-fold dilutions) to capture IC50 variability between mutants like D163E (16 nM) and R806Q (77 nM) .
- Combination studies : Pair this compound with other kinase inhibitors (e.g., dasatinib) to assess synergistic effects, using fractional inhibitory concentration (FIC) indices .
- Structural analysis : Molecular docking studies to explore binding affinity differences between TNK2 mutants, guiding rational drug design .
Q. How can contradictory data on this compound’s cellular effects be resolved?
Contradictions often arise from:
- Mutation heterogeneity : Ensure cell lines express specific TNK2 mutations (e.g., D163E vs. R806Q) to avoid confounding results .
- Off-target effects : Re-evaluate kinase selectivity profiles and include negative controls (e.g., TNK2-knockout cells) .
- Data normalization : Use standardized metrics (e.g., % inhibition relative to untreated controls) and statistical tests (e.g., ANOVA with post-hoc corrections) to reduce variability .
Q. What methodologies are recommended to study this compound-induced phenotypic changes, such as multinucleation in cancer cells?
- Live-cell imaging : Track real-time morphological changes (e.g., multinucleation) in TNK2-mutant cells treated with this compound .
- Flow cytometry : Quantify DNA content via propidium iodide staining to confirm cell cycle arrest or aberrant mitosis .
- Transcriptomic profiling : RNA-seq to identify pathways (e.g., mitotic checkpoints) dysregulated by TNK2 inhibition .
Q. How can researchers integrate this compound into in vivo studies while addressing pharmacokinetic limitations?
- Formulation optimization : Use solubility-enhancing agents (e.g., cyclodextrins) for improved bioavailability .
- Dosing regimens : Subcutaneous or intraperitoneal administration to maintain stable plasma concentrations, validated via LC-MS/MS .
- Toxicity screens : Monitor liver/kidney function and hematological parameters in murine models to establish safety margins .
Q. Data Analysis and Interpretation
Q. What statistical approaches are essential for analyzing dose-response data from this compound experiments?
- Nonlinear regression : Fit data to sigmoidal curves (e.g., log(inhibitor) vs. response) using tools like GraphPad Prism.
- Hill slope analysis : Compare cooperativity between TNK2 mutants to infer mechanistic differences .
- Error propagation : Account for variability in replicate experiments using standard error of the mean (SEM) .
Q. How should researchers document and share this compound-related data for reproducibility?
- Supplemental information : Publish raw kinase assay data, cell viability curves, and Western blot images in accessible formats (e.g., .csv, .tif) .
- Metadata annotation : Specify batch numbers, purity (≥98% by HPLC), and storage conditions (-20°C in DMSO) for this compound samples .
- Ethical reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .
Eigenschaften
IUPAC Name |
2-[4-(4-hydroxypiperidin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O2/c1-28-20-5-3-2-4-18(20)22(31)26-19-14-24-23(27-21(19)28)25-15-6-8-16(9-7-15)29-12-10-17(30)11-13-29/h2-9,14,17,30H,10-13H2,1H3,(H,26,31)(H,24,25,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLKBEPKKDHHKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)NC3=CN=C(N=C31)NC4=CC=C(C=C4)N5CCC(CC5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.